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Compound of Interest

Compound Name:
(R)-4-(Pyrrolidin-2-

ylmethyl)morpholine

CAS No.: 511295-99-1

Cat. No.: B3042123

Get Quote

Executive Summary & Molecule Profile
Experimental Context: In drug development, this molecule serves as a critical chiral

intermediate. Its purity is defined not just by enantiomeric excess (ee) but by the integrity of its

two distinct nitrogen centers: the secondary amine (pyrrolidine) and the tertiary amine

(morpholine).

This guide compares the Free Base form against its HCl Salt and its Boc-protected precursor,

providing a robust spectroscopic framework for process validation.
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Attribute Details

IUPAC Name (R)-4-(Pyrrolidin-2-ylmethyl)morpholine

Formula C₉H₁₈N₂O

MW 170.25 g/mol

Key Functionalities
2° Amine (Pyrrolidine), 3° Amine (Morpholine),

Ether (Morpholine)

Chiral Center C2 of Pyrrolidine (R-configuration)

Theoretical Framework: Vibrational Modes[1]
To interpret the spectrum accurately, we must deconstruct the molecule into its constituent

vibrational oscillators.
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Figure 1: Deconvolution of characteristic vibrational modes by functional group.

Characteristic Bands & Assignments
The following assignments are based on experimental data of structural analogs (pyrrolidine

and morpholine) and general spectroscopic principles for diamines.
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A. The Diagnostic Region (Functional Group
Identification)

Frequency (cm⁻¹) Intensity Assignment Mechanistic Insight

3300 – 3350 Medium, Broad ν(N-H) stretching

Characteristic of the

secondary amine in

the pyrrolidine ring.

Critical: Absence

indicates

derivatization (e.g.,

Boc-protection).

2850 – 2960 Strong ν(C-H) alkyl stretching

Asymmetric and

symmetric stretching

of the CH₂ groups in

both rings.

2700 – 2820 Medium, Sharp Bohlmann Bands

C-H stretching

vibrations anti-

periplanar to the

nitrogen lone pairs.

Indicates a free amine

with available lone

pairs (disappears in

salt forms).

B. The Fingerprint Region (Structural Confirmation)[2]
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Frequency (cm⁻¹) Intensity Assignment Mechanistic Insight

1450 – 1460 Medium δ(CH₂) scissoring

Deformation of

methylene groups

adjacent to nitrogen.

1110 – 1140 Very Strong ν(C-O-C) ether stretch

The "Morpholine

Marker." Usually the

most intense band in

the spectrum, arising

from the ether linkage.

1060 – 1080 Strong ν(C-N) stretching

C-N bonds in the

morpholine and

pyrrolidine rings.

850 – 900 Weak Ring breathing

Skeletal vibrations

specific to the 6-

membered morpholine

ring.

Comparative Analysis Guides
This section provides actionable comparisons for QC and process monitoring.

Comparison I: Product vs. Precursor (Boc-Protected)
Scenario: Monitoring the deprotection of (R)-tert-butyl 2-(morpholinomethyl)pyrrolidine-1-

carboxylate to yield the final product.

The Precursor (Boc-Intermediate):

Shows a very strong Carbonyl (C=O) band at 1680–1705 cm⁻¹ (Carbamate).

Shows a doublet or specific C-O stretch for the tert-butyl ester ~1160 cm⁻¹.

Lacks the N-H stretch at 3300 cm⁻¹ (or shows a shifted amide-like N-H).

The Product (Free Base):
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Complete disappearance of the 1690 cm⁻¹ Carbonyl band.

Appearance of the N-H stretch at ~3300 cm⁻¹.[1]

Comparison II: Free Base vs. HCl Salt
Scenario: Confirming salt formation for solubility enhancement.

Free Base:

Sharp Bohlmann bands (2700–2800 cm⁻¹).

Single N-H stretch (~3300 cm⁻¹).

HCl Salt (Dihydrochloride):

Broad Ammonium Band: A wide, complex absorption from 2400–3000 cm⁻¹ (N-H⁺

stretching) overlapping the C-H region.

Loss of Bohlmann Bands: Protonation of the lone pair eliminates the n→σ* interaction

responsible for these bands.

"Amine Salt" Combination Bands: Weak overtones often visible ~2000–2500 cm⁻¹.

Experimental Protocol: ATR-FTIR
Objective: Obtain a high-fidelity spectrum for identification and purity assessment.

Step-by-Step Methodology
Instrument Setup:

Use an FTIR spectrometer equipped with a Diamond or ZnSe ATR (Attenuated Total

Reflectance) accessory.

Resolution: 4 cm⁻¹.

Scans: 16 to 32 (to improve Signal-to-Noise ratio).
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Range: 4000 – 600 cm⁻¹.

Background Collection:

Clean the crystal with isopropanol. Ensure it is dry.

Collect an air background spectrum.

Sample Preparation (Liquid/Oil):

(R)-4-(Pyrrolidin-2-ylmethyl)morpholine is typically a viscous oil or low-melting solid.

Apply 1 drop (~10 µL) directly onto the center of the ATR crystal.

Critical: Ensure no air bubbles are trapped between the sample and crystal.

Sample Preparation (Solid/Salt):

Place ~5 mg of the solid on the crystal.

Lower the pressure arm until the force gauge indicates optimal contact.

Note: High pressure is required for salts to ensure good optical contact.

Data Processing:

Apply ATR Correction (if quantitative comparison to transmission library spectra is

needed).

Perform Baseline Correction (Rubberband method) if significant drift is observed.

Decision Workflow (QC Logic)
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Figure 2: Quality Control Decision Tree for product identification.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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